4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine
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Overview
Description
4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine is a complex organic compound that features a thiophene ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the morpholine moiety through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or morpholine moieties.
Scientific Research Applications
4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for various biochemical processes.
Medicine: It has potential therapeutic applications due to its unique structural properties and biological activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The thiophene ring and morpholine moiety can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine is unique due to its complex structure, which combines a thiophene ring with a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H25N7OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine |
InChI |
InChI=1S/C21H25N7OS/c1-2-5-17-16(4-1)23-21-27-15-26(8-7-25-9-11-29-12-10-25)14-22-20(27)24-19(28(17)21)18-6-3-13-30-18/h1-6,13,19H,7-12,14-15H2,(H,22,24) |
InChI Key |
ZOHZPYVRHRAWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CS6 |
Origin of Product |
United States |
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